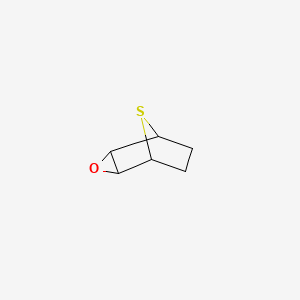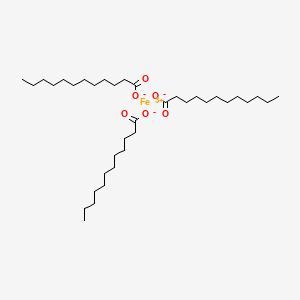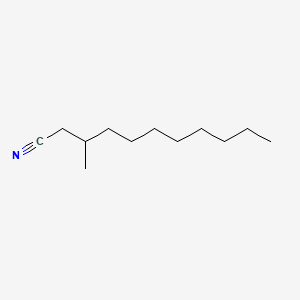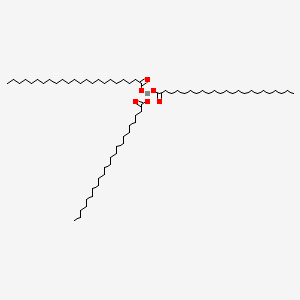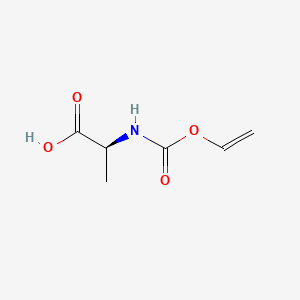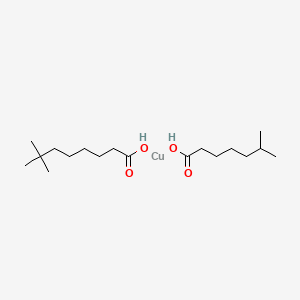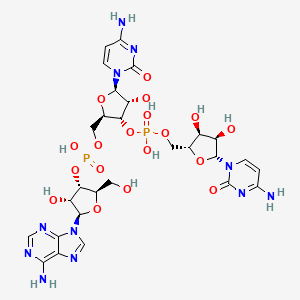
1,1'-Methylenebis(2,6-dichlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(2,6-dichlorobenzene) is an organic compound with the molecular formula C13H8Cl4 It is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,6-dichlorobenzene) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-Dichlorobenzyl chloride} + \text{Formaldehyde} \rightarrow \text{1,1’-Methylenebis(2,6-dichlorobenzene)} ]
Industrial Production Methods: Industrial production of 1,1’-Methylenebis(2,6-dichlorobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methylenebis(2,6-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(2,6-dichlorobenzene) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(2,6-dichlorobenzene) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(2,6-dichlorobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(2-chlorobenzene): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
1,1’-Methylenebis(4-chlorobenzene): Chlorine atoms positioned differently, affecting the compound’s behavior in chemical reactions.
1,1’-Methylenebis(2,4-dichlorobenzene): Different substitution pattern, resulting in unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
84604-90-0 |
|---|---|
Molekularformel |
C13H8Cl4 |
Molekulargewicht |
306.0 g/mol |
IUPAC-Name |
1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |
InChI-Schlüssel |
HUNVCZYKHPLUQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



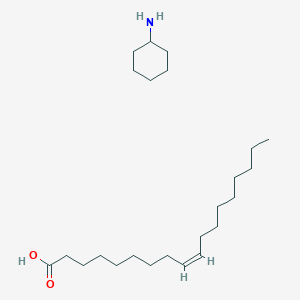
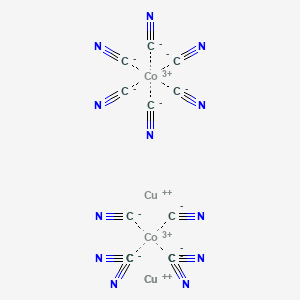

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
